5-Chloro-3-[2-(trimethylsilyl)ethynyl]pyridin-2-ol
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Overview
Description
5-Chloro-3-[2-(trimethylsilyl)ethynyl]pyridin-2-ol is a chemical compound with the CAS Number: 1864052-11-8 . It has a molecular weight of 225.75 . The IUPAC name for this compound is 5-chloro-3-((trimethylsilyl)ethynyl)pyridin-2-ol .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H12ClNOSi/c1-14(2,3)5-4-8-6-9(11)7-12-10(8)13/h6-7H,1-3H3,(H,12,13) . This code provides a specific description of the compound’s molecular structure, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The compound is stored at room temperature .Scientific Research Applications
Synthesis and Characterization
5-Chloro-3-[2-(trimethylsilyl)ethynyl]pyridin-2-ol plays a crucial role in synthetic chemistry, particularly in the synthesis and characterization of complex organic molecules. For instance, it serves as a key intermediate in the preparation of 2-[2-(Trimethylsilyl)ethynyl]pyridine, which is synthesized with high yield through the reaction of 2-bromopyridine and trimethylsilylacetylene. This compound further undergoes desilylation and oxidative coupling, leading to the synthesis of 1,4-bis(2-pyridyl)1,3-butadiyne and ultimately to 2,5-bis(2-pyridyl)thiophene. This process highlights the compound's utility in constructing pyridine-based polymers and small molecules with potential applications in materials science and pharmaceuticals (Al-taweel, 2002).
Reactivity and Catalysis
In the realm of catalysis, the structural features of 5-Chloro-3-[2-(trimethylsilyl)ethynyl]pyridin-2-ol contribute to its role in facilitating various chemical reactions. It is involved in processes that lead to the formation of nitrogen-containing polycyclic delta-lactones, showcasing its versatility in generating biologically relevant structures through reactions with methylchloroformate and iodine. This aspect underscores the compound's importance in synthetic strategies aimed at developing new pharmaceuticals and agrochemicals (Rudler et al., 2002).
Material Science and Engineering
Additionally, 5-Chloro-3-[2-(trimethylsilyl)ethynyl]pyridin-2-ol is instrumental in the field of material science, particularly in the development of metal–organic frameworks (MOFs). Its structural characteristics facilitate the assembly of MOFs with unique properties, including porosity and functionality, which are essential for applications in gas storage, separation technologies, and catalysis. This application is evidenced by research into Zn(II) metal–organic frameworks assembled from versatile tectons like 5-ethyl-pyridine-2,3-dicarboxylate, highlighting the broader utility of pyridine derivatives in constructing advanced materials (Li et al., 2012).
Safety and Hazards
properties
IUPAC Name |
5-chloro-3-(2-trimethylsilylethynyl)-1H-pyridin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNOSi/c1-14(2,3)5-4-8-6-9(11)7-12-10(8)13/h6-7H,1-3H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IETNXEIOINXRIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=CC(=CNC1=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNOSi |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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